molecular formula C4H8N2OS B3055933 (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol CAS No. 67917-69-5

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol

Cat. No.: B3055933
CAS No.: 67917-69-5
M. Wt: 132.19 g/mol
InChI Key: NLELTLKPWJALGY-UHFFFAOYSA-N
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Description

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol typically involves the reaction of thiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is then hydrolyzed to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new drugs with anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: Used in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of (2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The exact mechanism depends on the specific application and the biological target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and hydroxyl groups provide additional sites for chemical modification, making it a versatile compound for various applications .

Properties

IUPAC Name

(2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2OS/c5-4-6-1-3(2-7)8-4/h3,7H,1-2H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLELTLKPWJALGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389383
Record name (2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67917-69-5
Record name (2-amino-4,5-dihydro-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol
Reactant of Route 2
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol
Reactant of Route 3
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol
Reactant of Route 4
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol
Reactant of Route 5
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol
Reactant of Route 6
(2-Amino-4,5-dihydro-1,3-thiazol-5-yl)methanol

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